molecular formula C6H11ClN2O2 B2363100 (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride CAS No. 2413847-81-9

(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride

Cat. No.: B2363100
CAS No.: 2413847-81-9
M. Wt: 178.62
InChI Key: PJEBCTRARUKWAY-UOWFLXDJSA-N
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Description

(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[321]octan-3-one;hydrochloride is a bicyclic compound that contains both nitrogen and oxygen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen heteroatoms in its bicyclic structure. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(1R,5R,7R)-7-amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c7-4-1-3-2-5(4)10-6(9)8-3;/h3-5H,1-2,7H2,(H,8,9);1H/t3-,4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNSLYUTCGDCJH-DEVUXVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1N)OC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1N)OC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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